molecular formula C8H13N3 B1357985 4-(1H-pyrazol-1-yl)piperidine CAS No. 762240-09-5

4-(1H-pyrazol-1-yl)piperidine

Cat. No. B1357985
M. Wt: 151.21 g/mol
InChI Key: WGNPNAOPVBYTKD-UHFFFAOYSA-N
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Description


4-(1H-pyrazol-1-yl)piperidine, also known by its IUPAC name, is a heterocyclic organic compound. Its chemical structure consists of a piperidine ring (a six-membered saturated nitrogen-containing ring) fused with a pyrazole ring (a five-membered ring containing two nitrogen atoms). Here are some key details:



  • IUPAC Name : 4-(1H-pyrazol-1-yl)piperidine

  • Molecular Formula : C<sub>8</sub>H<sub>13</sub>N<sub>3</sub>

  • Molecular Weight : 151.21 g/mol

  • CAS Number : 762240-09-5

  • Physical Form : Solid

  • Purity : 98%

  • Storage Temperature : Room temperature

  • Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation. Precautionary measures should be taken during handling.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of 4-(1H-pyrazol-1-yl)piperidine consists of a piperidine ring fused with a pyrazole ring. The pyrazole moiety contributes to its biological activity and pharmacological properties.



Chemical Reactions Analysis


While specific chemical reactions involving this compound are not explicitly documented, it can potentially participate in various reactions typical of piperidine and pyrazole derivatives. These may include nucleophilic substitutions, cyclizations, and functional group transformations.



Physical And Chemical Properties Analysis



  • Melting Point : Approximately 195-198°C

  • Color : Off-white to pale yellow solid


Scientific Research Applications

Synthesis and Intermediate in Pharmaceutical Production

4-(1H-pyrazol-1-yl)piperidine and its derivatives have been extensively researched for their role in the synthesis of various pharmaceutical compounds. A significant application is in the synthesis of Crizotinib, a medication used in cancer treatment. Fussell et al. (2012) and Dong-ming (2012) both discuss the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the production of Crizotinib, highlighting its importance in pharmaceutical manufacturing processes (Fussell, Luan, Peach, & Scotney, 2012) (Dong-ming, 2012).

Molecular Structure and Chemistry

Research on the molecular structure and chemistry of compounds incorporating 4-(1H-pyrazol-1-yl)piperidine has also been a focus. Shawish et al. (2021) explored the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insight into the molecular structure and interactions of such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Biological Activity

Receptor Ligand Studies

Research also includes studying the ligand properties of derivatives at various receptors. Rowley et al. (1997) explored 4-heterocyclylpiperidines as selective high-affinity ligands at human dopamine receptors, providing valuable data for neurological and psychiatric research (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, & Ball, 1997).

Safety And Hazards



  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

  • Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P280 (wear protective gloves/eye protection/face protection), and others.


Future Directions


Research on 4-(1H-pyrazol-1-yl)piperidine continues to explore its potential applications in drug discovery, catalysis, and material science. Future studies may focus on its biological activity, synthetic modifications, and structure-activity relationships.


properties

IUPAC Name

4-pyrazol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNPNAOPVBYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611285
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)piperidine

CAS RN

762240-09-5
Record name 4-(1H-Pyrazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound from Step B above (50 mg, 0.2 mmol) was dissolved in 4 M HCl in dioxane (2.0 mL) and stirred at RT for 1 h. The product was concentrated under reduced pressure and dried under high vacuum to give the title compound (i-17) (30 mg, 96%). ESI-MS calculated for C8H13N3: Exact Mass: 151.11. Found 152.10.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
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Reaction Step One
Quantity
2 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SJ Fussell, A Luan, P Peach, G Scotney - Tetrahedron Letters, 2012 - Elsevier
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib. We report a robust three-step synthesis that has successfully delivered multi-kilogram quantities …
Number of citations: 10 www.sciencedirect.com
JY Lee, K Lee, HR Kim, CH Chae - Bulletin of the Korean …, 2013 - researchgate.net
The three dimensional-quantitative structure activity relationship (3D-QSAR) studies on chemical features of pyridine-2-amines in the external region of c-Met active site (ER chemical …
Number of citations: 7 www.researchgate.net
HH Park, SY Park, S Mah, JH Park, SS Hong… - … & molecular medicine, 2018 - nature.com
Necroptosis is a type of programmed cell death that usually occurs under apoptosis-deficient conditions. Receptor-interacting protein kinase-3 (RIP3, or RIPK3) is a central player in …
Number of citations: 37 www.nature.com
ZH Zhang, HM Wu, SN Deng, XY Cai, Y Yao… - Journal of …, 2018 - hindawi.com
Appropriately substituted 2-amino-4-phenylthiazole derivatives were designed and synthesized according to the structural characteristics of crizotinib. The obtained compounds were …
Number of citations: 14 www.hindawi.com
D Zhang, J Ai, Z Liang, W Zhu, X Peng, X Chen… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were designed, synthesized and biologically evaluated for c-Met inhibition. Various amides and benzoimidazoles at C-3 position were …
Number of citations: 5 www.sciencedirect.com
S Mah, JH Park, HY Jung, K Ahn, S Choi… - Journal of medicinal …, 2017 - ACS Publications
Dysregulation of anaplastic lymphoma kinase (ALK) has been detected in nonsmall cell lung cancer (NSCLC) in the form of EML4-ALK fusion. Secondary mutations opposing activity of …
Number of citations: 18 pubs.acs.org
U Grädler, M Busch, B Leuthner, M Raba… - Bioorganic & Medicinal …, 2020 - Elsevier
Triazolo[4,5-d]pyrimidin-5-amines were identified from kinase selectivity screening as novel ERK3 inhibitors with sub-100 nanomolar potencies in a biochemical assay using MK5 as …
Number of citations: 7 www.sciencedirect.com
P Andrade, A Fraga Dias, F Figueiró… - Future medicinal …, 2020 - Future Science
Aim: Glioblastoma multiforme (GBM) is an aggressive cancer with very limited clinical therapies. Herein, we have designed novel mercaptobenzimidazole derivatives (1–7) as …
Number of citations: 9 www.future-science.com
D Karati, KR Mahadik, P Trivedi… - Current Cancer Drug …, 2022 - ingentaconnect.com
Cancer is a leading cause of death worldwide. The Janus kinase (JAK) signal transducer and activator of transcription (STAT) signalling pathway are activated abnormally, which …
Number of citations: 2 www.ingentaconnect.com
VM Tanis, H Venkatesan, MD Cummings… - Bioorganic & Medicinal …, 2019 - Elsevier
We have previously reported the syntheses of a series of 3,6-disubstituted quinolines as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). These …
Number of citations: 10 www.sciencedirect.com

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